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Introduction and Biological Significance

7-Hydroxyflavanone (7-HF) represents a significant flavonoid compound that serves as an excellent model
substrate for investigating microbial biotransformation pathways. This compound features a flavanone
skeleton with a hydroxyl group at the C-7 position, which makes it particularly susceptible to various
enzymatic modifications by microbial systems. Microbial transformation has emerged as a powerful
biocatalytic tool for structural modification of flavonoid compounds, often yielding metabolites that are
challenging to synthesize through conventional chemical methods. These biotransformations are not only
crucial for understanding the metabolic fate of flavonoids in biological systems but also for generating novel

derivatives with enhanced bioactivities and improved physicochemical properties.

The strategic importance of studying 7-hydroxyflavanone metabolism stems from several factors. First, the
compound serves as a structural precursor to numerous biologically active flavonoids found in nature.
Second, microbial systems—particularly fungi and recombinant bacteria—possess diverse enzymatic
machineries capable of performing regioselective modifications that are often difficult to achieve
chemically. These modifications include hydroxylation, reduction, oxidation, methylation, glycosylation, and
sulfation, among others. Research has demonstrated that most microbial transformation products of 7-
hydroxyflavanone exhibit significantly stronger antioxidant properties compared to the parent

compound, highlighting the potential of these biotransformations to enhance bioactivity [1] [2].
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Detailed Metabolic Pathways of 7-Hydroxyflavanone

Phase | Transformations: Structural Modifications

Phase 1 transformations involve direct modifications of the 7-hydroxyflavanone structure through
oxidation-reduction reactions and hydrolytic processes. Microbial enzymes catalyze these reactions,
leading to the introduction or unmasking of functional groups. The primary Phase I transformations observed

in 7-hydroxyflavanone include:

e Carbonyl Reduction: Multiple fungal species, including Aspergillus niger strains, perform reduction
of the carbonyl group at C-4, yielding the corresponding flavan-4-ol derivatives. This reaction
demonstrates interesting stereoselectivity patterns, with different fungal species producing distinct
stereoisomers. For instance, A. niger KB catalyzes the reduction of 7-hydroxyflavanone to yield
racemic 7-hydroxyflavan-4-ol, while A. ochraceus 456 produces the optically pure (+)-2,4-trans-7-
hydroxyflavan-4-ol [1] [3]. The reduction mechanism involves NADPH-dependent carbonyl

reductases that transfer hydride ions to the carbonyl carbon.

e Dehydrogenation: Several Aspergillus strains, particularly A. niger KB, catalyze the dehydrogenation
of the C2-C3 single bond, converting 7-hydroxyflavanone to 7-hydroxyflavone [1] [4]. This
transformation involves the removal of two hydrogen atoms from the flavanone structure, creating a
double bond between C-2 and C-3 and resulting in a planar flavonoid structure with extended
conjugation. The reaction is catalyzed by flavanone dehydrogenase enzymes that utilize NAD+ as a

cofactor.

e Ring Hydroxylation: Various fungal species introduce hydroxyl groups at different positions of the
flavanone nucleus. Cunninghamella blakesleeana performs hydroxylation at C-6 and C-8 positions,
while Mortierella zonata introduces hydroxyl groups at C-8 and C-4' positions [5]. Mucor
ramannianus catalyzes hydroxylation at C-3' and C-4' positions, producing 7,3',4'-trihydroxyflavanone
[5]. These reactions are typically catalyzed by cytochrome P450 monooxygenases that incorporate

one atom of molecular oxygen into the substrate while reducing the other to water.

Phase Il Transformations: Conjugation Reactions
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Phase II transformations involve conjugation reactions where microbial systems attach polar groups to the
Phase I metabolites or directly to the parent compound. These reactions significantly enhance the water
solubility of the flavonoid metabolites and often modify their biological activity. The principal Phase II

transformations include:

o Sulfation: Several fungal species, including Cunninghamella blakesleeana and Mortierella zonata,
catalyze the sulfation of 7-hydroxyflavanone and its hydroxylated metabolites [5]. The reaction
occurs primarily at the C-7 hydroxyl group, though other hydroxyl groups may also be sulfated.
Sulfation is catalyzed by sulfotransferase enzymes that transfer a sulfate group from 3'-
phosphoadenosine-5'-phosphosulfate (PAPS) to the acceptor hydroxyl group. This conjugation reaction

dramatically increases the water solubility of the flavonoid metabolites.

e O-Methylation: Penicillium chermesinum 113 catalyzes the O-methylation of 7-hydroxyflavanone,
producing 7-methoxyflavanone [1]. In some cases, methylation occurs concurrently with
hydroxylation at C-3' and C-4' positions. Methylation is mediated by O-methyltransferases that
utilize S-adenosylmethionine (SAM) as the methyl group donor. This reaction is particularly

significant as it mimics a common metabolic modification in mammalian systems.

e Glycosylation: Various fungal species, including Beauveria bassiana and Rhizopus oryzae, catalyze
the glycosylation of 7-hydroxyflavanone and its hydroxylated derivatives [5]. The most common
glycosylation pattern involves attachment of glucose or 4-O-methylglucopyranoside to the C-7
hydroxyl group. Glycosylation is catalyzed by glycosyltransferases that utilize UDP-sugars as donor

molecules. This conjugation reaction enhances the solubility and stability of the flavonoid metabolites.

Table 1: Phase I Microbial Transformations of 7-Hydroxyflavanone

Transformation

T Microorganism Products Formed Key Enzymes Involved

ype

Carbonyl Aspergillus niger KB 7-Hydroxyflavan-4-ol Carbonyl reductases

Reduction

Dehydrogenation Aspergillus niger KB 7-Hydroxyflavone Flavanone
dehydrogenases
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Transformation
Type

Hydroxylation at
C-6

Hydroxylation at
C-8

Hydroxylation at
c-4'

Hydroxylation at
c-3

Microorganism

Cunninghamella
blakesleeana

Mortierella zonata

Mortierella zonata,

Aspergillus alliaceus

Mucor ramannianus

Products Formed

6,7-
Dihydroxyflavanone

7,8-
Dihydroxyflavanone

7,4'-
Dihydroxyflavanone

7,3,4'-
Trihydroxyflavanone

Key Enzymes Involved

Cytochrome P450
monooxygenases

Cytochrome P450
monooxygenases

Cytochrome P450

monooxygenases

Cytochrome P450
monooxygenases

Table 2: Phase II Microbial Transformations of 7-Hydroxyflavanone

Transformation
Type

Microorganism

Products Formed

Key Enzymes
Involved

Sulfation

Sulfation

O-Methylation

Glycosylation

Glycosylation

Experimental Protocols

Cunninghamella
blakesleeana

Mortierella zonata

Penicillium
chermesinum 113

Beauveria bassiana

Rhizopus oryzae

Flavanone 7-sulfate

8-Hydroxyflavanone 7-sulfate

7-Methoxyflavanone

Flavanone 7-O-(3-D-4-O-

methylglucopyranoside

Flavanone 7-O-3-D-
glucopyranoside

Sulfotransferases

Sulfotransferases

O-Methyltransferases

Glycosyltransferases

Glycosyltransferases
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Fungal Biotransformation System

The fungal biotransformation protocol utilizes various Aspergillus, Penicillium, and other fungal species
to transform 7-hydroxyflavanone through diverse metabolic pathways. The following detailed protocol

ensures optimal transformation efficiency and product yield:

e Microbial Strains and Culture Conditions: The fungal strains Aspergillus niger KB, A. niger 13/5,
A. ochraceus 456, Penicillium chermesinum 113, Cunninghamella blakesleeana (ATCC 8688a),
Mortierella zonata (ATCC 13309), Beauveria bassiana (ATCC 7159), and Mucor ramannianus
(ATCC 9628) are maintained on potato dextrose agar (PDA) slants at 4°C [1] [5]. For pre-culture
preparation, transfer a loopful of spores from fresh slants (7-day-old cultures) to 100 mL Erlenmeyer
flasks containing 20 mL of sterile liquid medium. The medium composition for Aspergillus and
Penicillium species consists of glucose (20 g/L), peptone (5 g/L), yeast extract (5 g/L), KH2POa4 (5
g/L), and NaCl (5 g/L), adjusted to pH 6.5 before sterilization [1]. For other fungal species, use malt
extract broth (20 g/L) adjusted to pH 6.8. Incubate the pre-cultures on a rotary shaker at 120 rpm and

28°C for 48 hours to obtain actively growing mycelia.

e Biotransformation Procedure: Add 7-hydroxyflavanone (dissolved in dimethyl sulfoxide, DMSO)
to the pre-cultures to achieve a final substrate concentration of 0.1-0.5 mg/mL [1] [5]. The final
concentration of DMSO should not exceed 1% (v/v) to avoid microbial inhibition. Incubate the
biotransformation cultures under optimal conditions (28°C, 120 rpm) for periods ranging from 3 to 14
days, depending on the microorganism and desired transformation. Monitor the reaction progress daily
using thin-layer chromatography (TLC) on silica gel plates with fluorescent indicator F2s4, using
hexane-ethyl acetate (7:3) or dichloromethane-ethyl acetate (1:1) as mobile phases [1]. Visualize the
spots under UV light (254 and 365 nm) and by spraying with 1% vanillin-sulfuric acid reagent
followed by heating at 105°C.

¢ Process Optimization: For scale-up transformations, use 1-L Erlenmeyer flasks containing 250 mL of
medium and increase the substrate concentration to 1.0 mg/mL [1]. Optimize aeration by increasing the
shaking speed to 150 rpm or using baffled flasks. To enhance product yields, consider fed-batch

addition of the substrate, particularly when transforming high concentrations of 7-hydroxyflavanone.

Recombinant Bacterial System
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Recombinant Escherichia coli systems expressing heterologous enzymes offer an alternative approach for
specific biotransformation of 7-hydroxyflavanone. These systems provide the advantage of regioselective

transformations and easier genetic manipulation:

¢ Strain Construction and Culture Conditions: For the expression of cyanobacterial cytochrome P450
CYP110E1, amplify the gene from Nostoc sp. strain PCC 7120 and clone it into the pRED vector
containing the RhFRed reductase domain sequence from Rhodococcus sp. NCIMB 9784 P450RhF
(CYP116B2) [6]. The resulting plasmid (pCYP110E1-Red) is transformed into E. coli BL21(DE3)
competent cells. For bioreactor applications, prepare the expression host E. coli JM109 carrying
plasmid pBS2072B, which contains the modified biphenyl dioxygenase genes [bphA1(2072)A2A3A4]
and bphB gene from Pseudomonas pseudoalcaligenes KF707 [7]. Grow the recombinant E. coli strains
in Luria-Bertani (LB) medium supplemented with appropriate antibiotics (ampicillin, 150 pg/mL) at

30°C with shaking at 200 rpm until the optical density at 600 nm (ODsoo) reaches 0.6-0.8.

¢ Induction and Biotransformation: Induce protein expression by adding isopropyl [-D-1-
thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM along with §-aminolevulinic acid (0.5
mM) as a heme precursor for P450 expression [6]. Continue incubation for an additional 16-20 hours
at 25°C to allow proper protein folding and heme incorporation. Add 7-hydroxyflavanone (dissolved
in DMSO) to the induced cultures to a final concentration of 0.2 mg/mL. Incubate the
biotransformation cultures at 30°C with shaking at 150 rpm for 24-72 hours. For the biphenyl
dioxygenase system, culture the recombinant E. coli cells in M9 minimal medium supplemented with

0.5% glycerol and 0.1% yeast extract at 30°C until mid-log phase before adding the substrate [7].

Analytical Characterization Methods

Extraction and Isolation

Efficient extraction and purification protocols are essential for the isolation and characterization of 7-

hydroxyflavanone metabolites from microbial transformation systems:

o Extraction Procedure: Separate the microbial biomass from the culture broth by filtration through
Whatman No. 1 filter paper or by centrifugation at 8,000 x g for 15 minutes [1] [5]. Extract the filtrate

(culture broth) three times with an equal volume of ethyl acetate in a separatory funnel. Combine the
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ethyl acetate extracts and wash with distilled water to remove water-soluble impurities. Dry the
organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at 40°C using a
rotary evaporator to obtain the crude extracellular metabolites. For intracellular metabolites,
homogenize the microbial biomass in methanol using a tissue homogenizer (for fungal mycelia) or
sonicate on ice (for bacterial cells). Filter the methanolic extract and concentrate under reduced

pressure.

e Metabolite Separation: Dissolve the crude extract in a minimal volume of methanol and subject to
column chromatography over silica gel (230-400 mesh) [1] [5]. Elute the column with stepwise
gradients of hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from
100:0 to 0:100, v/v). Collect fractions (50-100 mL each) and monitor by TLC. Combine fractions with
similar TLC profiles and evaporate to dryness. Further purify the partially purified metabolites by
recrystallization from appropriate solvents (methanol, ethanol, or acetone) or by preparative thin-layer
chromatography (PTLC) on silica gel GF2s4 plates (0.5-1.0 mm thickness) using optimized mobile

phases.

Chromatographic Separation and Structural Elucidation

Advanced analytical techniques are required for the comprehensive characterization of 7-

hydroxyflavanone metabolites:

e HPLC Analysis: Perform HPLC analysis using a Waters 2690 instrument equipped with a Waters 996
photodiode array detector and ODS-2 column (4.6 x 250 mm, Waters) with a Guard-Pak Inserts
pBondapak C18 pre-column [1]. Use the following gradient elution program at a flow rate of 1
mL/min: 0-7 min (10% A, 90% B), 7-10 min (50% A, 50% B), 10-13 min (60% A, 40% B), 13-15 min
(70% A, 30% B), 15-20 min (80% A, 20% B), 20-30 min (90% A, 10% B), and 30-40 min (100% A),
where eluent A is 80% acetonitrile in 4.5% formic acid solution and eluent B is 4.5% formic acid.
Monitor the detection wavelength at 280 nm. Inject samples (10 pL) dissolved in methanol at a

concentration of 1 mg/mL.

e Spectroscopic Identification: Record 1H NMR and 13C NMR spectra using a Bruker Avance DRX

300 spectrometer at 300 MHz and 75 MHz, respectively [1]. Dissolve samples in deuterated solvents
(CD30D, CDCls, or DMSO-ds) and use tetramethylsilane (TMS) as an internal standard. Obtain IR
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spectra using a Mattson IR 300 Thermo Nicolet spectrometer with KBr pellets. Acquire high-
resolution mass spectra (HRMS) via electrospray ionization (ESI+) on a Waters LCT Premier XE mass

spectrometer. Determine melting points using a Kofler block apparatus.

Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay serves as a standard method for evaluating the

antioxidant potential of 7-hydroxyflavanone and its microbial metabolites:

e Sample Preparation: Prepare stock solutions of 7-hydroxyflavanoene and its transformation products
in methanol at a concentration of 1 mg/mL [1] [3]. Serially dilute these stock solutions to obtain
concentrations of 500, 250, 125, 62.5, 31.25, and 15.625 pg/mL. Prepare a fresh DPPH solution in
methanol at a concentration of 0.1 mM, protected from light. Use ascorbic acid (vitamin C) and

butylated hydroxytoluene (BHT) as reference standards at the same concentration range.

e Assay Procedure: Mix 1.0 mL of each sample solution with 2.0 mL of the DPPH solution in test tubes
[1] [3]. Include a control containing 1.0 mL of methanol mixed with 2.0 mL of DPPH solution. Vortex
the mixtures briefly and incubate in the dark at room temperature for 30 minutes. Measure the
absorbance of the solutions at 517 nm against a methanol blank using a UV-Vis spectrometer (e.g.,
Cintra 20 spectrometer). Perform each measurement in triplicate. Calculate the radical scavenging

activity using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100

where A_control is the absorbance of the DPPH solution without the test compound and A_sample is

the absorbance of the DPPH solution with the test compound.

e Data Analysis: Determine the half-maximal inhibitory concentration (ICso) values by plotting the
percentage of DPPH scavenging activity against the compound concentration and performing
nonlinear regression analysis [1] [3]. Compare the ICso values of the metabolites with that of the

parent 7-hydroxyflavanone and standard antioxidants. Statistically analyze the data using one-way
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analysis of variance (ANOVA) followed by Tukey's post-hoc test, considering p < 0.05 as statistically

significant.

Structure-Activity Relationships

The antioxidant potency of 7-hydroxyflavanone metabolites shows clear dependence on specific structural

features:

» Hydroxylation Pattern: Metabolites with additional hydroxyl groups, particularly at the C-3', C-4', C-
5, C-6, and C-8 positions, demonstrate significantly enhanced antioxidant activity compared to the
parent 7-hydroxyflavanone [1] [5]. The position of hydroxylation profoundly influences activity, with
ortho-dihydroxyl groups (catechol structure) in the B-ring showing particularly potent radical
scavenging capability due to enhanced stabilization of the phenoxyl radical through hydrogen bonding

and extended electron delocalization.

¢ Conjugation Effects: Sulfated metabolites generally exhibit reduced antioxidant activity compared
to their hydroxylated precursors, as the sulfate group decreases the hydrogen-donating ability of the
phenol group [5]. In contrast, methylated metabolites show variable effects depending on the position
of methylation. Methylation at the C-7 position typically reduces antioxidant activity, while
methylation at other positions may have less pronounced effects or in some cases improve activity due

to increased lipophilicity and membrane permeability.

e Carbon Skeleton Modifications: Reduction of the carbonyl group to an alcohol (flavan-4-ols)
generally moderately enhances antioxidant activity, possibly due to increased flexibility of the
molecule and improved interaction with radical species [1] [3]. Conversely, dehydrogenation to form
flavones typically maintains or slightly improves antioxidant activity, particularly when accompanied

by additional hydroxyl groups.

Pathway Visualization and Experimental Workflow
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Figure 1: Comprehensive Metabolic Pathways of 7-Hydroxyflavanone in Microbial Systems. This diagram
illustrates the principal Phase I and Phase II transformation routes employed by various fungal species,

along with the general impact on antioxidant activity.
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Figure 2: Experimental Workflow for Microbial Transformation of 7-Hydroxyflavanone. This diagram
outlines the comprehensive protocol from strain preparation through biotransformation, metabolite

extraction, and bioactivity assessment.

Applications and Concluding Remarks

The microbial transformation of 7-hydroxyflavanone represents a powerful approach for generating
diverse flavonoid derivatives with enhanced biological activities. The extensive research on its metabolic
pathways has revealed the remarkable capability of microorganisms to perform regioselective modifications
that are challenging to achieve through conventional synthetic chemistry. These biocatalytic processes offer
sustainable and environmentally friendly alternatives to chemical synthesis, aligning with the principles of

green chemistry.

From a pharmaceutical perspective, the enhanced antioxidant activity observed in most microbial
metabolites of 7-hydroxyflavanone holds significant promise for drug development [1] [3]. The structure-
activity relationships established through these studies provide valuable insights for rational drug design,

particularly for developing potent antioxidants that could potentially mitigate oxidative stress-associated
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pathologies including inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.
Furthermore, the microbial transformation systems discussed herein serve as biocatalytic platforms that

could be adapted for the structural modification of other flavonoid compounds.

Future directions in this field should focus on enzyme engineering to enhance the catalytic efficiency and
selectivity of key transforming enzymes, metabolic engineering to create microbial cell factories for
optimized production of valuable metabolites, and integration of omics technologies to comprehensively
understand the genetic basis of these biotransformations. Additionally, expanding the biological evaluation of
these metabolites beyond antioxidant activity to include other pharmacological properties would further

unlock their therapeutic potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtr:taerslo, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 14/14 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s573763?utm_src=pdf-bulk
https://www.smolecule.com/products/s573763?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

